N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as THPPM and has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis of Heterocyclic Compounds
Heterocyclic compounds like thiophenes are crucial in the synthesis of various pharmaceuticals and agrochemicals. This compound could serve as a key intermediate in the synthesis of more complex molecules, especially those containing imidazole rings, which are prevalent in compounds with diverse biological activities .
Cancer Research
Compounds containing thiophene have been associated with antitumor activity. This particular compound could be synthesized and tested against various cancer cell lines to evaluate its efficacy as an antitumor agent. Its interaction with DNA or other cellular targets could be elucidated through biochemical assays and molecular docking studies .
Antimicrobial and Antifungal Applications
The structural complexity of this compound suggests it may have antimicrobial or antifungal properties. It could be tested against a range of bacterial and fungal strains to assess its potential as a new class of antimicrobial agent. The thiophene ring, in particular, has been associated with antibacterial activity, which could be enhanced by the other functional groups present in the molecule .
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-14(18,12-4-3-9-21-12)10-15-13(17)11-5-7-16(8-6-11)22(2,19)20/h3-4,9,11,18H,5-8,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIUNLTZUMIUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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